molecular formula C21H31N3S B2424980 4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 866040-27-9

4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2424980
CAS No.: 866040-27-9
M. Wt: 357.56
InChI Key: FBILVUIBCWTWEP-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a triazole ring, a methylphenyl group, and a pentylcyclohexyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst.

    Attachment of the Pentylcyclohexyl Moiety: The pentylcyclohexyl group can be attached through a Grignard reaction, where a pentylcyclohexyl magnesium bromide reacts with an intermediate compound containing a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated derivatives of the methylphenyl group.

Scientific Research Applications

4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by binding to DNA or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pentylcyclohexyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems.

Properties

IUPAC Name

4-(4-methylphenyl)-3-[(4-pentylcyclohexyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3S/c1-3-4-5-6-17-9-11-18(12-10-17)15-20-22-23-21(25)24(20)19-13-7-16(2)8-14-19/h7-8,13-14,17-18H,3-6,9-12,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBILVUIBCWTWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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